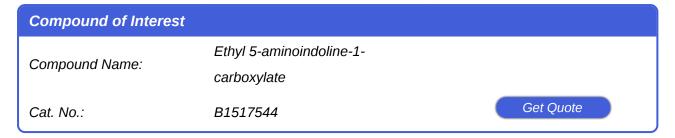


## Spectroscopic and Synthetic Profile of Ethyl 5aminoindoline-1-carboxylate: A Technical Overview

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For Researchers, Scientists, and Drug Development Professionals

## **Executive Summary**

**5-aminoindoline-1-carboxylate**. Due to the limited availability of published experimental data for this specific molecule, this guide presents a detailed synthesis protocol for the closely related compound, ethyl 5-amino-1H-indole-1-carboxylate. The spectroscopic data tables for **Ethyl 5-aminoindoline-1-carboxylate** are based on predicted values derived from the analysis of its structural features and comparison with related compounds. This guide is intended to serve as a foundational resource for researchers interested in the synthesis and characterization of substituted indolines.

#### Synthesis of a Related Indole Analog

While a specific experimental protocol for the synthesis of **Ethyl 5-aminoindoline-1-carboxylate** is not readily available in the reviewed literature, a method for the synthesis of its indole analog, ethyl 5-amino-1H-indole-1-carboxylate, has been reported and is detailed below. This procedure can serve as a starting point for the development of a synthetic route to the target indoline compound, likely involving an additional reduction step of the indole ring.



# Experimental Protocol: Synthesis of Ethyl 5-amino-1H-indole-1-carboxylate[1]

To a solution of 5-amino-1H-indole (4.27 g, 32.3 mmol) in 50 mL of tetrahydrofuran, triethylamine (5.4 mL, 38.8 mmol) was added, and the mixture was cooled to 0°C. Ethyl chloroformate (3.4 mL, 35.5 mmol) was then added dropwise. After stirring for 4 hours, the reaction mixture was diluted with 1N HCl and extracted with ethyl acetate. The organic layer was washed sequentially with 1N HCl, water, and saturated aqueous sodium chloride. The organic phase was then dried over sodium sulfate and concentrated under reduced pressure to yield a dark oil. This crude product was purified by flash chromatography, eluting with a gradient of 0-2.5% methanol in dichloromethane, to afford the title compound as a tan solid (4.95 g, 75% yield)[1].

## **Spectroscopic Data (Predicted)**

The following tables summarize the predicted spectroscopic data for **Ethyl 5-aminoindoline-1-carboxylate**. These predictions are based on the known spectral characteristics of similar indoline and ethyl carboxylate-containing molecules.

#### **Nuclear Magnetic Resonance (NMR) Spectroscopy**

Table 1: Predicted <sup>1</sup>H NMR Data for Ethyl 5-aminoindoline-1-carboxylate



Chemical Shift (δ, ppm)	Multiplicity	Integration	Assignment
~7.0-7.2	d	1H	Ar-H
~6.6-6.8	dd	1H	Ar-H
~6.5-6.7	d	1H	Ar-H
~4.1-4.3	q	2H	-O-CH <sub>2</sub> -CH <sub>3</sub>
~3.9-4.1	t	2H	N-CH2-CH2-Ar
~3.5-3.7	br s	2H	-NH <sub>2</sub>
~3.0-3.2	t	2H	N-CH2-CH2-Ar
~1.2-1.4	t	3H	-O-CH <sub>2</sub> -CH <sub>3</sub>

Table 2: Predicted <sup>13</sup>C NMR Data for **Ethyl 5-aminoindoline-1-carboxylate** 

Chemical Shift (δ, ppm)	Assignment
~154-156	C=O (Carbamate)
~140-142	Ar-C (C-NH <sub>2</sub> )
~135-137	Ar-C
~128-130	Ar-C
~115-117	Ar-CH
~110-112	Ar-CH
~108-110	Ar-CH
~61-63	-O-CH <sub>2</sub> -CH <sub>3</sub>
~48-50	N-CH <sub>2</sub> -CH <sub>2</sub> -Ar
~28-30	N-CH2-CH2-Ar
~14-16	-O-CH2-CH3



#### Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands for Ethyl 5-aminoindoline-1-carboxylate

Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment
3400-3200	Medium, Broad	N-H Stretch (Amine)
2980-2850	Medium	C-H Stretch (Aliphatic)
~1700	Strong	C=O Stretch (Carbamate)
1620-1580	Strong	N-H Bend (Amine)
1500-1400	Medium	C=C Stretch (Aromatic)
1250-1200	Strong	C-N Stretch (Carbamate)
1200-1000	Strong	C-O Stretch (Ester)

#### **Mass Spectrometry (MS)**

Table 4: Predicted Mass Spectrometry Data for Ethyl 5-aminoindoline-1-carboxylate

m/z	Interpretation
~206	[M] <sup>+</sup> (Molecular Ion)
~161	[M - OCH <sub>2</sub> CH <sub>3</sub> ] <sup>+</sup>
~133	[M - COOCH <sub>2</sub> CH <sub>3</sub> ] <sup>+</sup>
~132	[M - COOCH <sub>2</sub> CH <sub>3</sub> - H] <sup>+</sup>

#### **Visualized Workflows**

The following diagrams illustrate a general workflow for compound characterization and a hypothetical signaling pathway where a molecule like **Ethyl 5-aminoindoline-1-carboxylate** could be studied.



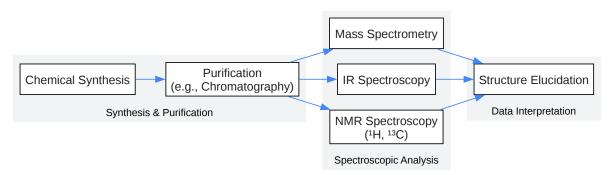


Figure 1: General Workflow for Spectroscopic Analysis

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Figure 1: General Workflow for Spectroscopic Analysis



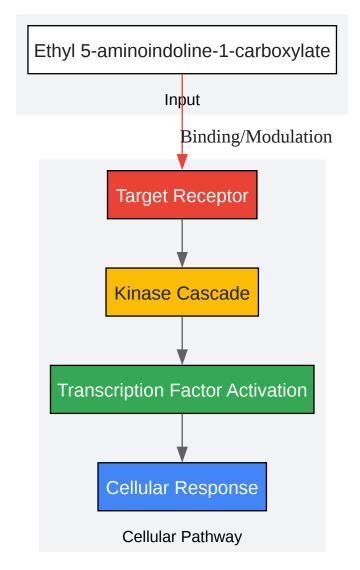


Figure 2: Hypothetical Signaling Pathway Investigation

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Figure 2: Hypothetical Signaling Pathway Investigation

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#### References







- 1. Synthesis routes of ethyl 5-amino-1H-indole-1-carboxylate [benchchem.com]
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